diethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-methylthiophene-2,4-dicarboxylate
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Description
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the electron-withdrawing sulfamoyl group and the electron-donating methyl group. The thiophene ring is also known to undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
Based on its structure, this compound is likely to be soluble in polar organic solvents and may have a relatively high boiling point due to the presence of the aromatic rings .Mechanism of Action
The mechanism of action would depend on the potential biological target of this compound. The sulfamoyl group is often involved in binding to proteins or enzymes in the body.
Properties
IUPAC Name |
diethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O7S2/c1-6-24(7-2)33(28,29)16-12-10-15(11-13-16)19(25)23-20-17(21(26)30-8-3)14(5)18(32-20)22(27)31-9-4/h10-13H,6-9H2,1-5H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULJYZDMVDJLSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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